(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a methanone bridge to a 7-methoxy-substituted benzofuran moiety.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(7-methoxy-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-4-2-3-12-11-14(23-15(12)13)16(19)18-7-5-17(6-8-18)21-9-10-22-17/h2-4,11H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXGPKNJONVDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the condensation of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- or 2-hydroxy-5-methoxy-benzaldehydes, followed by reduction with sodium borohydride (NaBH4) to form the N/O-donor-type ligands. The resulting intermediate is then further reacted with appropriate reagents to introduce the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Converting the methoxy group to a hydroxyl group.
Reduction: : Reducing any double or triple bonds present in the molecule.
Substitution: : Replacing one of the functional groups with another group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely but may include hydroxylated derivatives, reduced forms, or substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its interaction with sigma receptors. Research has shown that derivatives of 1,4-dioxa-8-azaspiro[4.5]decan can act as selective sigma receptor ligands, which are implicated in various neurological disorders.
Case Study: Sigma Receptor Ligands
A study published in PubMed reported the synthesis of novel piperidine compounds that demonstrated high affinity for sigma receptors. One derivative exhibited a Ki value of 5.4 nM, indicating its potential as a therapeutic agent for conditions like depression and anxiety disorders .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for neuropharmacological studies. Its interaction with the vesicular acetylcholine transporter suggests possible applications in treating cognitive impairments.
Case Study: Neurotransmitter Modulation
Research has indicated that compounds similar to (7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can enhance cholinergic signaling in animal models, leading to improved memory and learning outcomes .
The compound can be utilized in radiopharmaceuticals due to its ability to be labeled with isotopes for imaging purposes.
Case Study: Radiolabeling Techniques
A study demonstrated the successful radiolabeling of a derivative using fluorine isotopes, achieving high radiochemical purity and specific activity suitable for PET imaging applications .
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing various biological pathways. Further research would be needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares the 1,4-dioxa-8-azaspiro[4.5]decane core with several analogs but differs in the aromatic substituent. Key structural comparisons include:
| Compound Name | Aromatic Substituent | Molecular Formula | Molecular Weight | Key Structural Notes |
|---|---|---|---|---|
| Target Compound | 7-Methoxybenzofuran-2-yl | C₁₉H₂₁NO₅* | ~343.38 | Benzofuran enhances lipophilicity |
| (3-Fluorophenyl)(2-(spirocyclic methyl)phenyl)methanone | 3-Fluorophenyl | C₂₁H₂₂FNO₃ | 355.409 | Fluorine improves metabolic stability |
| (6-Methylpyridin-3-yl)(spirocyclic)methanone | 6-Methylpyridin-3-yl | C₁₄H₁₈N₂O₃ | 262.3 | Pyridine introduces basicity |
| 4-(Spirocyclic methyl)phenylmethanone | 2-Fluorophenyl | C₂₀H₂₀FNO₃ | ~341.38 | Fluorine enhances binding affinity |
| (Imidazo[2,1-b][1,3]thiazol-2-yl)(spirocyclic)methanone | 3-Methyl-6-(3-nitrophenyl)imidazo | C₂₀H₂₀N₄O₅S | 428.47 | Nitro group influences redox activity |
Physicochemical Properties
- Solubility: Limited data, but notes that spirocyclic chloro-ketones (e.g., 2-chloro-1-spirocyclic ethanone) are stored in solution (25 µL, 10 mM), implying moderate solubility in organic solvents .
- Purity : Analogous compounds like the 3-fluorophenyl derivative achieve 97% purity via standard chromatography .
- Stability : The spirocyclic core is stable under acidic conditions (e.g., 6 N HCl at 10°C) , but methoxybenzofuran may confer sensitivity to oxidative environments.
Pharmacological Activities
- σ Receptor Modulation: The (4-benzylpiperidin-1-yl) analog (BS148) in acts as a σ2R agonist with selective toxicity against metastatic melanoma (IC₅₀ < 10 µM) .
- Anticancer Potential: Imidazo[2,1-b][1,3]thiazole derivatives () show activity in screening assays, suggesting the target compound’s benzofuran moiety may similarly interact with kinase targets .
- CNS Applications : Fluorinated analogs () are explored for blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .
Key Differentiators and Implications
- Benzofuran vs.
- Spirocyclic Rigidity : The 1,4-dioxa-8-azaspiro[4.5]decane core restricts conformational flexibility, improving target selectivity but possibly reducing metabolic clearance .
- Substituent Effects : Fluorine () and nitro groups () fine-tune electronic properties, impacting receptor binding and pharmacokinetics .
Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into two primary components:
- 7-Methoxybenzofuran : A benzofuran derivative known for its diverse biological activities, including anti-inflammatory and antioxidant properties.
- 1,4-Dioxa-8-azaspiro[4.5]decane : This moiety contributes to the compound's pharmacological profile, particularly in neuropharmacology.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzofuran derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group may enhance this activity through increased lipophilicity, facilitating membrane penetration.
Antioxidant Properties
The antioxidant capacity of (7-Methoxybenzofuran-2-yl) derivatives has been documented in several studies. The methoxy group is believed to play a crucial role in scavenging free radicals, thus protecting cells from oxidative stress. In vitro assays have demonstrated that such compounds can reduce oxidative damage in cellular models.
Neuroprotective Effects
The spirocyclic structure of 1,4-dioxa-8-azaspiro[4.5]decane is linked to neuroprotective effects. Studies suggest that compounds containing this moiety can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that benzofuran derivatives exhibited minimum inhibitory concentrations (MICs) against several pathogens, suggesting that this compound may follow a similar trend.
- Antioxidant Evaluation : In a study assessing the antioxidant potential of various methoxy-substituted compounds, it was found that those with a benzofuran core had enhanced radical scavenging activity compared to their unsubstituted counterparts.
- Neuroprotective Mechanisms : Research published in Neuropharmacology highlighted the ability of spirocyclic compounds to inhibit acetylcholinesterase activity, which is beneficial for cognitive function and memory enhancement.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing (7-methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with the formation of the benzofuran core followed by functionalization of the spirocyclic amine moiety. Key steps include:
- Benzofuran Core Synthesis : Cyclization of substituted phenols with propargyl alcohols under acidic conditions (e.g., H₂SO₄) .
- Spirocyclic Amine Functionalization : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling reactions to introduce the 1,4-dioxa-8-azaspiro[4.5]decane group .
- Optimization : Reaction conditions (temperature, solvent, catalysts) must be systematically adjusted to achieve yields >70% and purity >95% .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer : Use standardized cell-based assays with appropriate controls:
- Cytotoxicity : MCF-7 (breast cancer) or HepG2 (liver cancer) cell lines, with IC₅₀ determination via MTT assays (Table 1).
- Neuroprotection : Primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂), measuring viability via lactate dehydrogenase (LDH) release .
- Antioxidant Activity : DPPH radical scavenging assays in liver homogenates, comparing to ascorbic acid as a positive control .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to verify the spirocyclic and benzofuran moieties .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns, using acetonitrile/water gradients .
- Solubility Profiling : Shake-flask method in PBS (pH 7.4) and DMSO, followed by LC-MS quantification .
Advanced Research Questions
Q. How can structural contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Comparative Analysis : Normalize data using standardized protocols (e.g., cell passage number, serum concentration) and validate assays with reference compounds (e.g., doxorubicin for cytotoxicity) .
- SAR Studies : Modify substituents (e.g., methoxy group position on benzofuran) and correlate changes with activity trends .
- Theoretical Modeling : Density functional theory (DFT) to predict electron distribution and binding affinity to target receptors (e.g., EGFR or COX-2) .
Q. What advanced techniques elucidate the compound’s mechanism of action in neuroprotection?
- Methodological Answer :
- Pathway Analysis : RNA-seq or phosphoproteomics to identify upregulated/downregulated genes/proteins in neuronal cells post-treatment .
- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled NMDA antagonists) to assess affinity for glutamate receptors .
- In Vivo Validation : Murine models of Parkinson’s disease (e.g., MPTP-induced), measuring dopamine levels via HPLC-ECD .
Q. How can researchers address low solubility or stability during formulation?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the methoxy or spirocyclic amine moieties .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes or PLGA nanoparticles, characterizing release kinetics via dialysis .
- Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines), monitoring degradation by LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
